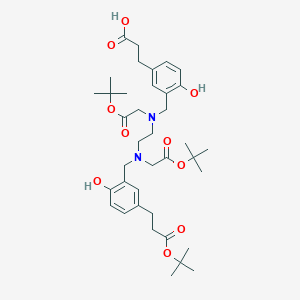

HBED-CC-tris(tert-butyl ester)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

HBED-CC-tris(tert-butyl ester) is a complex organic compound featuring multiple functional groups, including tert-butoxycarbonyl (Boc) protected amines, hydroxyl groups, and a propionic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) for Boc protection, and various coupling agents such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide for amide bond formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow microreactor systems for efficient and scalable synthesis .

Análisis De Reacciones Químicas

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The Boc-protected amines can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Boc deprotection can be achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the carbonyl groups would yield alcohols.

Aplicaciones Científicas De Investigación

Radiopharmaceutical Development

Key Characteristics:

- Chelation Properties: HBED-CC-tris(tert-butyl ester) is known for its ability to form stable complexes with trivalent radiometals, especially gallium-68, which is crucial for positron emission tomography (PET) imaging and targeted radiotherapy .

- Biological Activity: The compound exhibits significant biological activity, particularly in cancer diagnostics. Its capability to chelate gallium-68 allows for precise tumor imaging through PET, making it a valuable tool in oncology .

Table 1: Comparison of Radiopharmaceuticals Using HBED-CC-tris(tert-butyl ester)

Cancer Diagnostics

HBED-CC-tris(tert-butyl ester) plays a pivotal role in the development of radiotracers for cancer diagnostics. Studies have shown that radiotracers based on this compound demonstrate high uptake in prostate-specific membrane antigen-positive cancer cells, indicating its potential as a targeted imaging agent for prostate cancer diagnostics .

Case Study: Prostate Cancer Imaging

In a comparative study, the HBED-CC conjugate 68Ga-DKFZ-PSMA-11 exhibited significantly higher cell surface uptake and internalization in prostate cancer cells compared to other agents, highlighting its efficacy in imaging applications .

Synthesis and Cost Efficiency

The synthesis of HBED-CC-tris(tert-butyl ester) has historically been challenging due to high costs and limited availability. Recent advancements have focused on developing more efficient synthetic methods that improve yield and reduce costs. A notable study introduced a convenient and comparatively cost-efficient method for preparing this compound, which is critical given its commercial unavailability and expense .

Table 2: Synthesis Methods for HBED-CC-tris(tert-butyl ester)

| Methodology | Yield (%) | Comments |

|---|---|---|

| Traditional multi-step organic reactions | Low (varies) | Time-consuming and expensive |

| New synthetic method (Makarem et al.) | 28% | More accessible route, cost-efficient |

Interaction Studies

Research has demonstrated that HBED-CC-tris(tert-butyl ester) exhibits high selectivity for gallium over other metals, which is critical for ensuring specific imaging results without interference from other ions present in biological systems. Comparative studies have highlighted its effectiveness against other chelators like DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid), showcasing superior pharmacokinetic properties when used in radiotracer formulations .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The Boc-protected amines can be selectively deprotected to reveal free amines, which can then interact with biological targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups can also participate in hydrogen bonding and other interactions with biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protection and are used in peptide synthesis.

tert-Butyloxycarbonyl-protected dipeptides: Similar in structure but with two amino acid residues.

tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in organic synthesis and have similar protective groups

Uniqueness

The uniqueness of HBED-CC-tris(tert-butyl ester) lies in its complex structure, which combines multiple functional groups and protective groups, making it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Actividad Biológica

Overview

HBED-CC-tris(tert-butyl ester) is a bifunctional chelating agent that has garnered attention in the field of radiopharmaceuticals, particularly for its role in tumor imaging and therapy. This compound is a derivative of HBED-CC, known for its ability to tightly bind trivalent radiometals such as Gallium-68 (68Ga), which is pivotal in positron emission tomography (PET) imaging. The biological activity of HBED-CC-tris(tert-butyl ester) primarily revolves around its application in radiolabeling and the synthesis of non-symmetric radiopharmaceuticals.

Synthesis and Properties

The synthesis of HBED-CC-tris(tert-butyl ester) involves a multi-step process that allows for the introduction of tert-butyl ester groups, enhancing the stability and solubility of the compound. A recent study described a convenient and cost-effective method for its preparation, which includes hydrolysis to yield the final product suitable for further radiolabeling applications . The structural characterization of this compound has been achieved through various spectroscopic techniques, confirming its suitability as a precursor in radiopharmaceutical synthesis.

Radiopharmaceutical Development

HBED-CC-tris(tert-butyl ester) serves as a precursor for the synthesis of HBED-CC-based radiopharmaceuticals. Its unique structure allows for the incorporation of various bioactive molecules through bioconjugation, followed by radiolabeling with 68Ga. This process results in strong complexes that are effective for imaging tumors due to their high specificity and affinity .

Case Studies

- Tumor Imaging : In clinical settings, radiopharmaceuticals derived from HBED-CC-tris(tert-butyl ester) have been utilized for imaging various types of tumors. Studies have demonstrated that these compounds can provide detailed images of tumor metabolism and morphology, aiding in diagnosis and treatment planning.

- Therapeutic Applications : Beyond imaging, there is potential for these compounds in targeted therapy, where radioisotopes can deliver localized radiation to cancer cells while minimizing exposure to surrounding healthy tissues.

The mechanism by which HBED-CC-tris(tert-butyl ester) exerts its biological effects is primarily through its chelation properties. By forming stable complexes with radiometals, it enhances the delivery and retention of these isotopes within target tissues. The strong binding affinity of HBED-CC for trivalent metals facilitates effective uptake by cells, which is crucial for both imaging and therapeutic efficacy .

Research Findings

Recent literature highlights several key findings regarding the biological activity of HBED-CC-tris(tert-butyl ester):

Propiedades

IUPAC Name |

3-[4-hydroxy-3-[[2-[[2-hydroxy-5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H56N2O10/c1-36(2,3)48-33(45)17-13-27-11-15-31(42)29(21-27)23-40(25-35(47)50-38(7,8)9)19-18-39(24-34(46)49-37(4,5)6)22-28-20-26(10-14-30(28)41)12-16-32(43)44/h10-11,14-15,20-21,41-42H,12-13,16-19,22-25H2,1-9H3,(H,43,44) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCXFMOZWADTNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H56N2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.